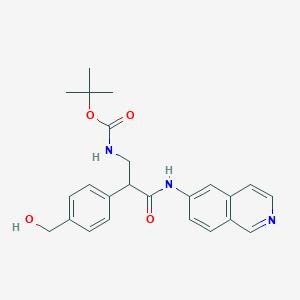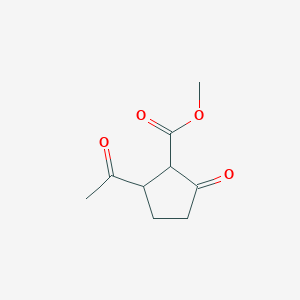
3,4-dimethylpent-2-enoic acid
概要
説明
The compound with the identifier “3,4-dimethylpent-2-enoic acid” is a chemical entity listed in the PubChem database
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethylpent-2-enoic acid involves a series of chemical reactions under controlled conditions. The specific synthetic routes and reaction conditions are typically optimized to achieve high yield and purity. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [other reagents] at [temperature and pressure conditions].
Step 3: Final purification and isolation of the compound using techniques such as chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk synthesis: Using large quantities of starting materials and reagents.
Continuous monitoring: Ensuring reaction conditions are maintained within optimal ranges.
Purification: Employing industrial-scale purification techniques to obtain the final product.
化学反応の分析
Types of Reactions
3,4-dimethylpent-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of [specific oxidized product].
Reduction: Formation of [specific reduced product].
Substitution: Formation of [specific substituted product].
科学的研究の応用
3,4-dimethylpent-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
作用機序
The mechanism of action of 3,4-dimethylpent-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to target molecules: Such as enzymes or receptors, altering their activity.
Modulating pathways: Influencing biochemical pathways and cellular processes.
Inducing specific effects: Leading to desired outcomes such as inhibition of a particular enzyme or activation of a signaling pathway.
特性
分子式 |
C7H12O2 |
|---|---|
分子量 |
128.17 g/mol |
IUPAC名 |
3,4-dimethylpent-2-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-5(2)6(3)4-7(8)9/h4-5H,1-3H3,(H,8,9) |
InChIキー |
BLROLNSSBGCUAD-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=CC(=O)O)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Hydroxymethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B8454189.png)


![6,7-Dichloro-5-hydroxy-2,3-dimethylbenzo[b]thiophene](/img/structure/B8454206.png)


![3-Tert-butylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B8454212.png)



![N-{2-(benzyloxy)-5-[(1R)-2-bromo-1-hydroxyethyl]phenyl}methane sulfonamide](/img/structure/B8454258.png)
